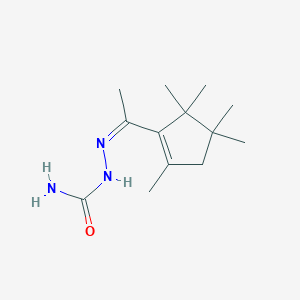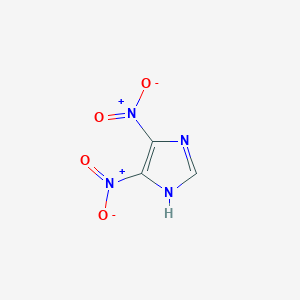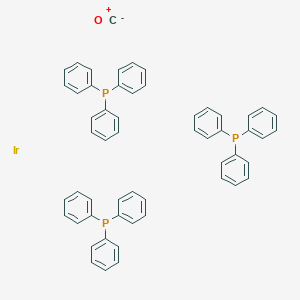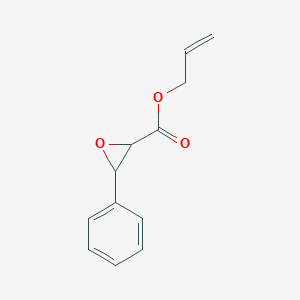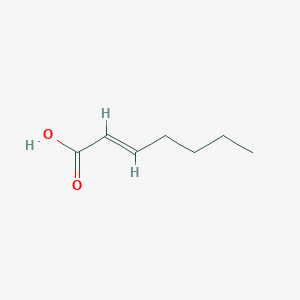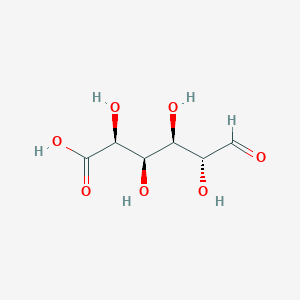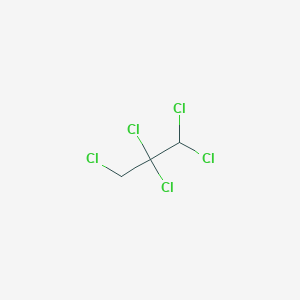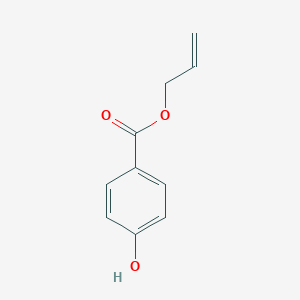
Allyl 4-Hydroxybenzoate
概要
説明
Allyl 4-hydroxybenzoate is a chemical compound that is structurally characterized by the presence of an allyl group attached to a 4-hydroxybenzoate moiety. The compound is related to various research areas, including organic synthesis, coordination chemistry, and materials science. It is a versatile intermediate that can undergo a range of chemical transformations, leading to the synthesis of complex molecules and materials with potential applications in various fields.
Synthesis Analysis
The synthesis of allyl 4-hydroxybenzoate and its derivatives has been explored in several studies. For instance, the asymmetric dihydroxylation of allylic 4-methoxybenzoates has been reported to proceed with excellent diastereoselectivities, which is a key step in the stereocontrolled total syntheses of vic-polyols . Additionally, allyl groups have been used in the synthesis of N-allyl-2,3-dihydrobenzoxazol-2-ylidene complexes of chromium(0) and tungsten(0), where alkylation with allyl bromide yields the desired complexes . These synthetic approaches demonstrate the reactivity and utility of allyl 4-hydroxybenzoate in constructing complex molecular architectures.
Molecular Structure Analysis
The molecular structure of allyl 4-hydroxybenzoate derivatives has been elucidated using various analytical techniques. For example, the molecular structure of N-allyl-2,3-dihydrobenzoxazol-2-ylidene complexes has been reported, showcasing the coordination environment around the metal centers . Additionally, the crystal structure of 1-allyl-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidine-2(1H)-thione has been determined, revealing the presence of positional disorder in the allyl group and the formation of a two-dimensional network through intermolecular interactions .
Chemical Reactions Analysis
Allyl 4-hydroxybenzoate can undergo various chemical reactions, including acid-catalyzed rearrangements. Treatment with polyphosphoric acid or TFA-H2SO4 leads to the formation of hydroxy-substituted benzoic acids, with mechanisms for these transformations being discussed in the literature . These reactions highlight the reactivity of the allyl group and its propensity to participate in transformations that can significantly alter the molecular framework.
Physical and Chemical Properties Analysis
The physical and chemical properties of allyl 4-hydroxybenzoate derivatives have been characterized through different studies. For instance, the synthesis and characterization of oligomeric and high molecular weight poly(4-hydroxybenzoate) have been investigated, revealing insights into the polymerization mechanism and the resulting polymer properties, such as molecular weight and thermal stability . Comparative studies have also been conducted on thiosemicarbazide derivatives, including 4-allyl-1-(2-hydroxybenzoyl) thiosemicarbazide, to understand their ligation behavior and reactivity, further contributing to the knowledge of the chemical properties of these compounds .
科学的研究の応用
1. Biotechnological Applications
- Summary of Application: 4-Hydroxybenzoic acid (4-HBA) has emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc . It is a key component in the manufacturing of high-performance liquid crystal polymers (LCPs) with wider and ever-increasing applications in the thermoplastic industry .
- Methods of Application: Over the past years, a variety of biosynthetic techniques have been developed for producing the 4-HBA and 4-HBA-based products . Synthetic biology and metabolic engineering approaches enabled the biosynthesis of 4-HBA to address the increasing demand for high-value bioproducts .
- Results or Outcomes: This approach has led to the biosynthesis of a variety of industrially pertinent compounds such as resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol using 4-HBA as the starting feedstock .
2. Biodegradation
- Summary of Application: 4-Hydroxybenzoic acid (4-HBA) is an aromatic compound with high chemical stability, being extensively used in food, pharmaceutical and cosmetic industries and therefore widely distributed in various environments . Bioremediation constitutes the most sustainable approach for the removal of 4-hydroxybenzoate and its derivatives (parabens) from polluted environments .
- Methods of Application: Pseudarthrobacter phenanthrenivorans Sphe3, a strain capable of degrading several aromatic compounds, is able to grow on 4-HBA as the sole carbon and energy source . A metabolomic and transcriptomic analysis of cells grown on 4-HBA was applied to clarify the catabolic pathways that are involved in the biodegradation of 4-hydroxybenzoate by Sphe3 .
- Results or Outcomes: In Sphe3, 4-hydroxybenzoate is hydroxylated to form protocatechuate, which subsequently is either cleaved in ortho - and/or meta -positions or decarboxylated to form catechol . Protocatechuate and catechol are funneled into the TCA cycle following either the β -ketoadipate or protocatechuate meta -cleavage branches .
3. High-Throughput Selection Platform
- Summary of Application: A growth-based high-throughput selection platform has been reported that can reshape the active site of 4-Hydroxybenzoic acid hydroxylase . This platform has been shown to be effective in the high-throughput evolution of oxygenases .
- Methods of Application: After a round of selection followed by a simple growth assay, Pseudomonas putida 4-Hydroxybenzoic acid hydroxylase (PobA) was able to effectively hydroxylate 4-Hydroxybenzoic acid (4-HBA) and 3,4-Dihydroxybenzoic acid (3,4-DHBA), two consecutive steps in the biosynthesis of gallic acid .
- Results or Outcomes: Structural modeling suggests precise reorganization of the active site hydrogen-bonding network, which would be difficult to achieve without navigating the combinatorial sequence space .
4. Production of Preservatives, Bactericides, Dyes
- Summary of Application: 4-Hydroxybenzoic acid (4-HBA) is widely used by the food, cosmetic, and pharmaceutical industry in the production of preservatives, bactericides, dyes, etc .
- Results or Outcomes: The use of 4-HBA in these industries has resulted in a wide range of products with varying properties and uses .
5. Synthesis of High-Performance Liquid Crystal Polymers
- Summary of Application: 4-Hydroxybenzoic acid (4-HBA) is a key component in the manufacturing of high-performance liquid crystal polymers (LCPs) with wider and ever-increasing applications in the thermoplastic industry .
- Results or Outcomes: The development of an economic and environmentally friendly bioprocess for aromatic 4-HBA biosynthesis has been necessitated .
6. High-Throughput Evolution of Oxygenases
- Summary of Application: A growth-based high-throughput selection platform has been reported that can reshape the active site of 4-Hydroxybenzoic acid hydroxylase . This platform has been shown to be effective in the high-throughput evolution of oxygenases .
- Methods of Application: After a round of selection followed by a simple growth assay, Pseudomonas putida 4-Hydroxybenzoic acid hydroxylase (PobA) was able to effectively hydroxylate 4-Hydroxybenzoic acid (4-HBA) and 3,4-Dihydroxybenzoic acid (3,4-DHBA), two consecutive steps in the biosynthesis of gallic acid .
- Results or Outcomes: Structural modeling suggests precise reorganization of the active site hydrogen-bonding network, which would be difficult to achieve without navigating the combinatorial sequence space .
Safety And Hazards
Allyl 4-Hydroxybenzoate may cause an allergic skin reaction . Protective measures include avoiding breathing dust, fume, gas, mist, vapors, or spray, wearing protective gloves, and not allowing contaminated work clothing out of the workplace . If it comes into contact with the skin, it should be washed off with plenty of soap and water .
将来の方向性
4-Hydroxybenzoic acid, a related compound, has emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc . It is anticipated that the advancement of hydroxybenzoic acids in functional foods may result in reversing some common illnesses such as inflammation, nervous system upsets, cerebrovascular or cardiovascular illnesses, and diabetes .
特性
IUPAC Name |
prop-2-enyl 4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-2-7-13-10(12)8-3-5-9(11)6-4-8/h2-6,11H,1,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNSVQJVBIWZNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50457545 | |
| Record name | Allyl 4-Hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Allyl 4-Hydroxybenzoate | |
CAS RN |
18982-18-8 | |
| Record name | Allyl 4-Hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allyl 4-Hydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



